3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one
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Overview
Description
3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one is a compound that combines the structural features of thiadiazole and benzopyran. Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a thiadiazole precursor. One common method involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction conditions often include the use of absolute ethanol and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one can be compared with other thiadiazole and benzopyran derivatives:
1,3,4-Thiadiazole derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzopyran derivatives: Compounds like flavonoids and coumarins, which contain the benzopyran core, are known for their antioxidant and anti-inflammatory activities. The uniqueness of this compound lies in its combined structural features, which may result in synergistic effects and enhanced biological activities.
Properties
CAS No. |
922505-38-2 |
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Molecular Formula |
C12H8N2O4S2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(1,2,4-thiadiazol-5-ylsulfonylmethyl)chromen-2-one |
InChI |
InChI=1S/C12H8N2O4S2/c15-11-9(5-8-3-1-2-4-10(8)18-11)6-20(16,17)12-13-7-14-19-12/h1-5,7H,6H2 |
InChI Key |
LAIOYJONIPZTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CS(=O)(=O)C3=NC=NS3 |
Origin of Product |
United States |
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